molecular formula C24H32N2O5S B2414399 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide CAS No. 921993-42-2

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide

Cat. No. B2414399
CAS RN: 921993-42-2
M. Wt: 460.59
InChI Key: IYVYVSWSBRSWDO-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Multicomponent Syntheses : Novel multicomponent syntheses involving tetrahydrobenzo[b][1,4]oxazepine derivatives, a key component of the chemical , have been explored. For instance, Shaabani et al. (2010) reported a one-pot multicomponent reaction leading to the synthesis of such derivatives in good to excellent yields at ambient temperature (Shaabani et al., 2010).

  • Novel Fused Pentacyclic Systems : Ukhin et al. (2011) described the synthesis of a novel fused pentacyclic system containing 1,4-benzodiazepine and isoindolinone fragments. This work highlights the potential for developing complex molecular structures related to the chemical (Ukhin et al., 2011).

  • Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, demonstrating the structural versatility and potential applications of compounds related to the target molecule (Almansour et al., 2016).

Catalysis and Environmental Applications

  • Eco-Friendly Synthesis : Babazadeh et al. (2016) developed an eco-friendly synthesis method for benzoxazepine and malonamide derivatives, showcasing the environmental applications of similar compounds (Babazadeh et al., 2016).

  • Magnetic Inorganic–Organic Nanohybrid Material : Vessally et al. (2017) reported the use of a magnetic inorganic–organic nanohybrid material as a catalyst for synthesizing malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives, potentially applicable to compounds similar to the chemical (Vessally et al., 2017).

Pharmacological and Biological Applications

  • Carbonic Anhydrase Inhibitors : Sapegin et al. (2018) discovered that [1,4]oxazepine-based primary sulfonamides, similar in structure to the target compound, exhibit strong inhibition of human carbonic anhydrases, suggesting potential pharmacological applications (Sapegin et al., 2018).

  • Antibacterial Agents : Abbasi et al. (2016) synthesized N-substituted sulfonamides bearing a benzodioxane moiety, demonstrating significant antibacterial potential. This research suggests that related compounds, including the one , could have antibacterial applications (Abbasi et al., 2016).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-6-13-30-19-8-10-20(11-9-19)32(28,29)25-18-7-12-21-22(14-18)31-16-24(4,5)23(27)26(21)15-17(2)3/h7-12,14,17,25H,6,13,15-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVYVSWSBRSWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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